molecular formula C22H20ClN3O2S B3398054 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one CAS No. 1021230-43-2

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one

Cat. No.: B3398054
CAS No.: 1021230-43-2
M. Wt: 425.9 g/mol
InChI Key: MMNHKLMGTNQBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core fused with a benzene ring. Key structural elements include:

  • Oxazole-thioether moiety: A 5-methyloxazol-4-ylmethyl group linked via a thioether bridge to the quinazolinone core. The oxazole ring bears a 3-chlorophenyl substituent, enhancing lipophilicity and electronic modulation.

Properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c1-13(2)26-21(27)17-9-4-5-10-18(17)25-22(26)29-12-19-14(3)28-20(24-19)15-7-6-8-16(23)11-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNHKLMGTNQBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one, with the CAS number 1112399-22-0, is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article discusses its structural characteristics, synthesis, and biological activity, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C25H22ClN4O2SC_{25}H_{22}ClN_{4}O_{2}S, with a molecular weight of 497.0 g/mol. The structure features a quinazoline core substituted with a methyloxazole and a thioether group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC25H22ClN4O2SC_{25}H_{22}ClN_{4}O_{2}S
Molecular Weight497.0 g/mol
CAS Number1112399-22-0

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various functional groups. The reaction conditions must be optimized to achieve high purity and yield. Specific synthetic pathways may include nucleophilic substitutions and cyclization reactions to enhance pharmacological properties.

Biological Activity Overview

Research indicates that compounds in the quinazoline family exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one are still being explored, but initial studies suggest significant potential.

Anticancer Activity

Quinazoline derivatives have been noted for their anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines by inhibiting specific signaling pathways involved in tumor growth. While specific IC50 values for this compound have not been widely reported, its structural similarities to known anticancer agents suggest potential efficacy.

Anti-inflammatory Effects

Research on related compounds indicates that they may inhibit pro-inflammatory pathways. For example, derivatives that share structural features with 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one have demonstrated the ability to modulate cytokine production and reduce inflammation in vitro.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that quinazoline derivatives could inhibit calcium mobilization in CHO cells expressing human leukotriene receptors, suggesting potential anti-inflammatory mechanisms .
  • Structure-Activity Relationship (SAR) : Research into related compounds has established a SAR framework that highlights how modifications to the quinazoline core can enhance biological activity. This framework could guide future modifications of 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one for improved efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their properties are summarized below, with inferences drawn from related heterocyclic systems in the evidence.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents Melting Point (°C) Yield (%) Key Features
Target Compound Quinazolin-4(3H)-one 3-Isopropyl; 2-(3-chlorophenyl)-5-methyloxazol-4-ylmethylthio Not reported Not reported Chlorophenyl enhances lipophilicity; thioether linkage may improve stability
I-19 Pyrimidin-4(3H)-one Cyclohexyl-methyl; 5-ethyl; 1H-pyrazol-3-ylmethylthio 162–164 52 Pyrazole-thioether; lower steric bulk compared to target’s oxazole system
I-23 Pyrimidin-4(3H)-one Cyclohexyl-methyl; 5-ethyl; 4-chloro-5-phenyl-1H-pyrazol-3-ylmethylthio 233–234 86 Chlorophenyl-pyrazole-thioether; high yield suggests synthetic efficiency
Compound 4 Thiazole 4-Chlorophenyl; 4-fluorophenyl-pyrazole Not reported High Isostructural triclinic packing; fluorophenyl groups induce non-planarity

Key Observations

Pyrimidinones (I-19, I-23) lack the fused benzene ring of quinazolinones, reducing molecular weight and planarity.

Substituent Effects :

  • Halogenated Groups : The target’s 3-chlorophenyl group increases lipophilicity (ClogP ~3.5 estimated) compared to fluorophenyl analogs (e.g., Compound 4, ClogP ~2.8), which may improve membrane permeability .
  • Thioether Linkages : All compounds in Table 1 feature thioether bridges, but the target’s oxazole-thioether system differs from pyrazole-thioethers (I-19, I-23) in electronic and steric profiles. Oxazoles are more electron-deficient, possibly altering binding affinity in medicinal contexts .

Conformational and Crystallographic Insights :

  • Compound 4 exhibits two independent molecules in its asymmetric unit, with one fluorophenyl group oriented perpendicularly to the planar core. This suggests that bulky substituents (e.g., the target’s 3-chlorophenyl) may similarly disrupt planarity, affecting crystal packing or solubility.

Synthetic Efficiency: Yields for pyrimidinone analogs (e.g., I-23 at 86% ) indicate robust synthetic routes for thioether-linked heterocycles. The target compound’s synthesis could benefit from analogous strategies, though the oxazole component may require specialized optimization.

Implications for Research and Development

  • Medicinal Chemistry: The quinazolinone core is prevalent in kinase inhibitors (e.g., EGFR inhibitors). The target’s oxazole-thioether moiety could modulate selectivity compared to pyrazole-based analogs .
  • Materials Science: Non-planar substituents (e.g., 3-chlorophenyl) may influence supramolecular assembly, as seen in the triclinic packing of Compound 4 .
  • Data Gaps : Experimental data on the target’s solubility, stability, and bioactivity are absent in the provided evidence, necessitating further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.